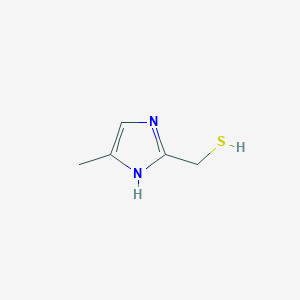![molecular formula C9H20N2 B13311907 [1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B13311907.png)
[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine: is an organic compound with the molecular formula C9H20N2. It is a derivative of pyrrolidine, featuring a methanamine group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the reductive amination of pyrrolidine with 2-methylpropanal, using a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically forming corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It may exhibit biological activity that can be harnessed for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of [1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- [1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride
- [(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
[1-(2-methylpropyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
NLURJNHWDOYZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


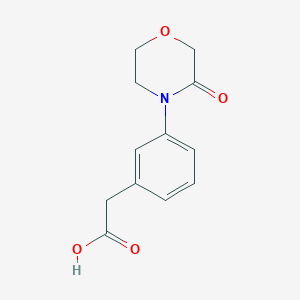


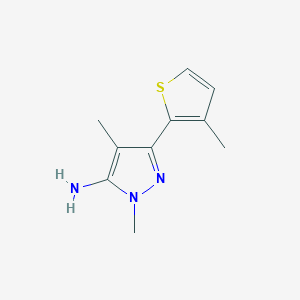
![1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13311846.png)

![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
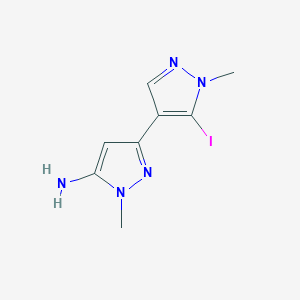
![1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one](/img/structure/B13311886.png)

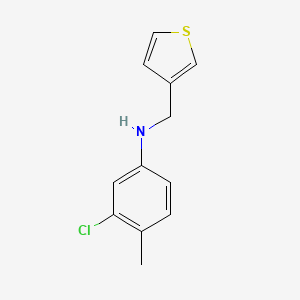
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)
